Ácido perfluoroheptanosulfónico

Descripción general

Descripción

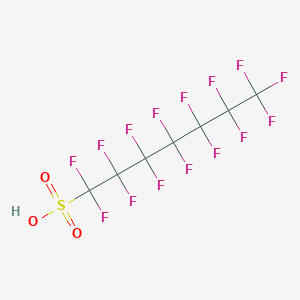

El ácido perfluoroheptanosulfónico es un compuesto químico sintético que pertenece a la familia de las sustancias alquílicas perfluoradas y polifluoradas. Se caracteriza por su alta estabilidad térmica y química, lo que lo convierte en un compuesto valioso en diversas aplicaciones industriales. La fórmula molecular del ácido perfluoroheptanosulfónico es C7HF15O3S, y es conocido por sus fuertes propiedades ácidas .

Aplicaciones Científicas De Investigación

El ácido perfluoroheptanosulfónico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como tensioactivo y en la síntesis de otros compuestos fluorados.

Biología: Los estudios han investigado sus efectos sobre los sistemas biológicos, incluida su bioacumulación y su posible toxicidad.

Medicina: Se está investigando para comprender su impacto en la salud humana y su posible uso en aplicaciones médicas.

Industria: Se utiliza en la producción de revestimientos repelentes al agua y al aceite, espumas contra incendios y como ayuda en el procesamiento en la fabricación de fluoropolímeros

Safety and Hazards

Mecanismo De Acción

El mecanismo de acción del ácido perfluoroheptanosulfónico implica su interacción con diversos objetivos y vías moleculares. Se sabe que se une a proteínas y altera los procesos celulares. Los fuertes enlaces carbono-flúor contribuyen a su persistencia en el medio ambiente y en los sistemas biológicos. Puede inducir estrés oxidativo y afectar las vías de señalización celular, lo que lleva a posibles efectos tóxicos .

Compuestos similares:

- Ácido perfluorohexanosulfónico

- Ácido perfluorooctanosulfónico

- Ácido perfluorononanosulfónico

Comparación: El ácido perfluoroheptanosulfónico es único debido a su longitud de cadena específica y las propiedades resultantes. En comparación con el ácido perfluorohexanosulfónico, tiene una cadena de carbono más larga, lo que puede influir en su hidrofobicidad y potencial de bioacumulación. El ácido perfluorooctanosulfónico, con una cadena aún más larga, es conocido por su uso generalizado y su persistencia ambiental. Cada compuesto tiene aplicaciones y consideraciones reglamentarias distintas en función de sus propiedades químicas y sus posibles impactos en la salud .

Análisis Bioquímico

. It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs). .

Biochemical Properties

Perfluoroheptanesulfonic acid has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, Perfluoroheptanesulfonic acid binds to blood albumin .

Cellular Effects

Perfluoroheptanesulfonic acid induces malformations in zebrafish larvae . Prenatal exposure to Perfluoroheptanesulfonic acid is associated with decreased birth weight .

Molecular Mechanism

It is known that the strength of its carbon-fluorine bonds allows it to persist in the environment and in living organisms .

Temporal Effects in Laboratory Settings

Due to its persistence in the environment and in living organisms, it is likely that it has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Perfluoroheptanesulfonic acid vary with different dosages in animal models. For example, it has been found to induce malformations in zebrafish larvae .

Metabolic Pathways

It is known to bind to blood albumin in humans .

Transport and Distribution

Due to its persistence in the environment and in living organisms, it is likely that it accumulates in certain tissues .

Subcellular Localization

Due to its persistence in the environment and in living organisms, it is likely that it is found in various compartments or organelles within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido perfluoroheptanosulfónico puede sintetizarse mediante la fluoración electroquímica del ácido heptanosulfónico. Este proceso implica el uso de fluoruro de hidrógeno anhidro como agente fluorante y una corriente eléctrica para facilitar la reacción de fluoración. Las condiciones de reacción suelen incluir bajas temperaturas y densidades de corriente controladas para garantizar la fluoración completa del ácido heptanosulfónico .

Métodos de producción industrial: La producción industrial de ácido perfluoroheptanosulfónico sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica el uso de equipos especializados para manejar la naturaleza altamente reactiva y corrosiva del fluoruro de hidrógeno. La producción se lleva a cabo en un entorno controlado para garantizar la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido perfluoroheptanosulfónico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas para formar perfluoroheptanosulfonato.

Reducción: Las reacciones de reducción son menos comunes debido a la estabilidad de la cadena de carbono perfluorada.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio o el ozono.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados:

Oxidación: Perfluoroheptanosulfonato.

Sustitución: Diversos derivados sustituidos de ácido perfluoroheptanosulfónico dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

- Perfluorohexanesulfonic acid

- Perfluorooctanesulfonic acid

- Perfluorononanesulfonic acid

Comparison: Perfluoroheptanesulfonic acid is unique due to its specific chain length and the resulting properties. Compared to perfluorohexanesulfonic acid, it has a longer carbon chain, which can influence its hydrophobicity and bioaccumulation potential. Perfluorooctanesulfonic acid, with an even longer chain, is known for its widespread use and environmental persistence. Each compound has distinct applications and regulatory considerations based on their chemical properties and potential health impacts .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGQVDSRYXATEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15SO3H, C7HF15O3S | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059920 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-92-8 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential developmental effects of Perfluoroheptanesulfonic acid (PFHpS) exposure?

A1: Research suggests that PFHpS, along with other perfluoroalkyl sulfonic acids (PFSAs), can negatively impact development. Studies in zebrafish showed that exposure to PFHpS during early development led to a specific set of abnormalities, including body axis and swim bladder defects, and hyperactivity. [] This suggests potential developmental neurotoxicity as a significant concern for this class of chemicals. Interestingly, the study observed a correlation between the length of the carbon chain in sulfonic acid PFAS and the potency of developmental neurotoxicity, but not developmental toxicity. [] This highlights the complex relationship between PFAS structure and toxicity.

Q2: How does the structure of Perfluoroheptanesulfonic acid (PFHpS) relate to its ability to interact with human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1)?

A2: Research indicates that the carbon chain length of PFHpS and other PFSAs plays a crucial role in their ability to inhibit human placental 3β-HSD1 activity. [] PFHpS, with its seven-carbon chain, demonstrated significant inhibitory effects, although less potent than Perfluorooctanesulfonic acid (PFOS) with an eight-carbon chain, and Perfluorodecanesulfonic acid (PFDS) with a ten-carbon chain. [] This suggests a "V-shaped" relationship between carbon chain length and inhibitory potency, peaking at PFOS. [] Molecular docking analysis further revealed that PFSA molecules bind to the steroid-binding site of 3β-HSD1, and the length of the carbon chain directly influences the strength of this interaction. []

Q3: Can Perfluoroheptanesulfonic acid (PFHpS) be detected in human samples, and if so, what does this indicate?

A3: Yes, PFHpS has been detected in human serum samples. In a study focusing on firefighters potentially exposed to PFAS through Aqueous Film Forming Foams (AFFF), PFHpS was found at significantly higher levels compared to a control group. [] This suggests occupational exposure to PFHpS through specific firefighting foams. Furthermore, the study highlighted the importance of using advanced analytical techniques like Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS) for identifying novel and less commonly reported fluorinated chemicals like PFHpS in human samples. []

Q4: What is the environmental concern surrounding Perfluoroheptanesulfonic acid (PFHpS)?

A4: As a member of the PFAS group, PFHpS raises environmental concerns due to its persistence and potential for bioaccumulation. Although not as extensively studied as other PFAS like PFOS, its presence in environmental matrices like soil and its detection in human samples warrants attention. [, ] The identification of PFHpS in soil treated with electrodialytic remediation further emphasizes the need for comprehensive analysis and monitoring of emerging PFAS during environmental remediation efforts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)